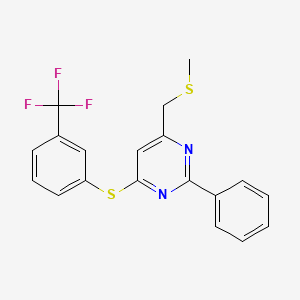
4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine is a useful research compound. Its molecular formula is C19H15F3N2S2 and its molecular weight is 392.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Cyclooxygenase-2 Inhibitors
Research has identified a series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors, which differ from common 1,2-diarylheterocycle molecules. One such compound, 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine, exhibits potent and selective inhibition with promising pharmacokinetics, brain penetration, and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Vibrational Spectral Analysis for Chemotherapeutic Potential
A vibrational spectral analysis was conducted on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman spectroscopy. This study included molecular docking results, suggesting inhibitory activity against GPb, indicating potential as an anti-diabetic compound (Alzoman et al., 2015).
Cytotoxic Activity in Cancer Research
In the field of cancer research, the synthesis and structural study of new 4-thiopyrimidine derivatives, such as ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, revealed insights into their cytotoxicity against various cancer cell lines. These compounds present different hydrogen-bond interactions and exhibit varying degrees of cytotoxic activity, offering new perspectives in cancer treatment (Stolarczyk et al., 2018).
Crystal Structure and Biological Activities
The crystal structure and biological activities of compounds like 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile have been studied, revealing their structural properties and potential applications in biological fields (Mo & Wen-yan, 2007).
Unusual Molecular Conformation in Propylene-Linker Compounds
Studies have also investigated the molecular conformation of compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties, such as 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine. These compounds exhibit unusual folded conformations and are useful for understanding intramolecular interactions in chemistry and drug design (Avasthi et al., 2003).
Spin-Crossover and Crystallographic Phase Changes in Iron(II) Complexes
Iron(II) complexes of ligands like 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine demonstrate a subtle interplay between spin-crossover and crystallographic phase changes. These studies provide valuable insights into the properties of these complexes and their potential applications in materials science (Cook et al., 2015).
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2S2/c1-25-12-15-11-17(24-18(23-15)13-6-3-2-4-7-13)26-16-9-5-8-14(10-16)19(20,21)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKPUJIWMOZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
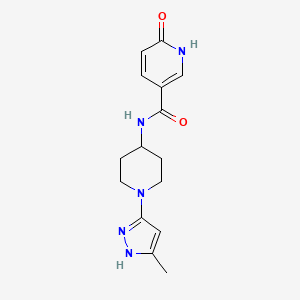
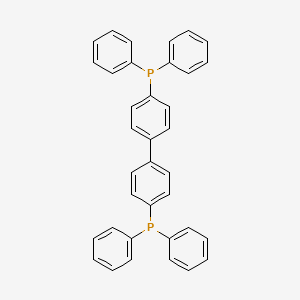
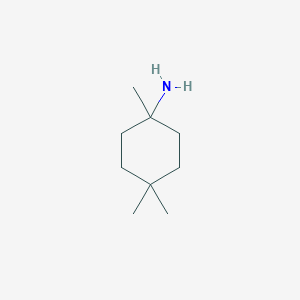

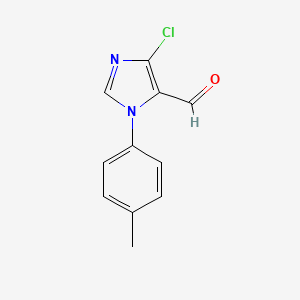

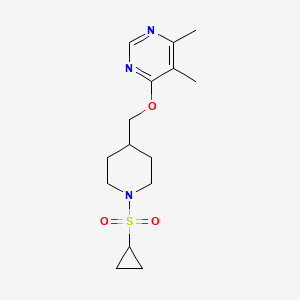

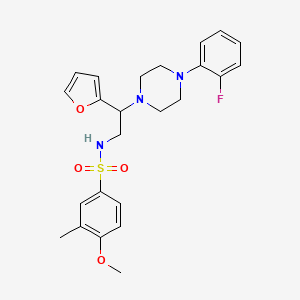
![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)
![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
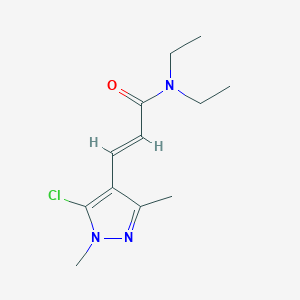
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)
